Product packaging for 1-Chloro-2,4-dibromo-3,6-difluorobenzene(Cat. No.:CAS No. 1000577-83-2)

1-Chloro-2,4-dibromo-3,6-difluorobenzene

Cat. No.: B3344985
CAS No.: 1000577-83-2
M. Wt: 306.33 g/mol
InChI Key: YESWCYILHSPCQL-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dibromo-3,6-difluorobenzene ( 1000577-83-2) is a polyhalogenated aromatic compound with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol . This compound is characterized by a benzene ring substituted with chlorine, bromine, and fluorine atoms, making it a versatile and valuable building block in organic synthesis and materials science research. Polyhalogenated benzenes like this one serve as critical precursors in the development of more complex molecular structures. For instance, structurally similar difluorobenzene derivatives are widely used in pharmaceutical research, such as in the synthesis of antipsychotic drugs like risperidone . Furthermore, such halogenated intermediates are essential in the development of advanced materials, including conjugated polymers for organic electronics like light-emitting diodes (OLEDs) . The specific arrangement of halogen atoms on the ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create tailored molecules for various applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr2ClF2 B3344985 1-Chloro-2,4-dibromo-3,6-difluorobenzene CAS No. 1000577-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-4-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(10)5(9)4(8)6(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESWCYILHSPCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275445
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-83-2
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene

De Novo Synthesis Strategies

De novo synthesis, the construction of the aromatic ring from acyclic precursors, offers a powerful approach to control the substitution pattern of highly functionalized benzenes. sigmaaldrich.com This strategy is particularly advantageous when the desired substitution pattern is difficult to achieve through sequential electrophilic aromatic substitution on a pre-existing benzene (B151609) ring.

The introduction of multiple halogen substituents onto a benzene ring requires a thorough understanding of the directing effects of the existing substituents and the careful selection of halogenating agents. The fluorine atoms in a precursor like 1,3-difluorobenzene (B1663923) are ortho, para-directing yet deactivating groups. wikipedia.org Subsequent halogenations are guided by these electronic effects.

For instance, the bromination of 1,3-difluorobenzene is known to selectively yield 1-bromo-2,4-difluorobenzene. This regioselectivity is governed by the directing influence of the two fluorine atoms, which activate the 2, 4, and 6 positions for electrophilic attack.

Modern halogenating reagents have been developed to offer high regioselectivity, even in complex molecules. Reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-acetoxy-N-bromo-4-nitrobenzamide have shown high activity and selectivity, often reacting at the most electron-rich carbon. tcichemicals.com Theoretical analyses, such as those using density functional theory (DFT), can also aid in predicting the regioselectivity of electrophilic aromatic brominations. rsc.org

A plausible multi-step synthesis for 1-Chloro-2,4-dibromo-3,6-difluorobenzene can be envisioned starting from 1,3-difluorobenzene. The sequence of halogenation steps is critical to achieving the desired substitution pattern. lumenlearning.com

A potential synthetic route is outlined below:

Chlorination of 1,3-difluorobenzene: The initial electrophilic chlorination of 1,3-difluorobenzene is expected to yield primarily 1-chloro-2,4-difluorobenzene (B74516), due to the ortho, para-directing nature of the fluorine atoms.

First Bromination: The subsequent bromination of 1-chloro-2,4-difluorobenzene would be directed by the existing substituents. The fluorine at C2 and the chlorine at C1 would direct towards the C5 and C6 positions. The fluorine at C4 would direct towards the C3 and C5 positions. The most likely position for the first bromination would be C5, leading to 1-bromo-5-chloro-2,4-difluorobenzene (B1522075).

Second Bromination: The final bromination of 1-bromo-5-chloro-2,4-difluorobenzene would introduce the second bromine atom. The directing effects of the existing halogens would likely favor the introduction of the second bromine at the C3 position to yield the final product, this compound.

An alternative approach could involve starting with a substituted aniline, such as 2,4-difluoroaniline, and introducing the desired halogens through a series of steps including Sandmeyer-type reactions. google.comgoogle.com

The yield and selectivity of halogenation reactions are highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the specific halogenating agent play a crucial role.

For electrophilic brominations, controlling the reaction temperature can significantly impact regioselectivity. mdpi.com For example, some reactions show high selectivity only at lower temperatures, with the formation of isomers at higher temperatures. mdpi.com The use of specific catalysts, such as zeolites for para-selective bromination, can also enhance selectivity. mdpi.com In the context of synthesizing this compound, a systematic optimization of each halogenation step would be necessary to maximize the yield of the desired isomer and minimize the formation of byproducts.

Table 1: Factors Influencing Regioselectivity in Aromatic Halogenation

FactorInfluence on Yield and Selectivity
Catalyst Lewis acids (e.g., FeBr₃, AlCl₃) activate the halogen, while specific catalysts like zeolites can promote regioselectivity. mdpi.com
Solvent The polarity of the solvent can affect the reaction rate and the stability of intermediates, thereby influencing selectivity.
Temperature Lower temperatures often lead to higher regioselectivity by favoring the kinetically controlled product. mdpi.com
Halogenating Agent The reactivity and steric bulk of the halogenating agent (e.g., Br₂, NBS) can influence the position of attack. tcichemicals.com

Precursor Functionalization and Transformation Routes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the ortho-position. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regiocontrol. organic-chemistry.org

Fluorine itself is considered a moderate directing group. organic-chemistry.org In a molecule like 1-chloro-3,5-difluorobenzene, the fluorine atoms could potentially direct lithiation to the C2, C4, and C6 positions. The cooperative effect of the two fluorine atoms would likely favor lithiation at the C2 position, between the two fluorine atoms. Subsequent quenching with a bromine electrophile, such as Br₂, would yield 2-bromo-1-chloro-3,5-difluorobenzene. This strategy allows for the introduction of halogens at positions that might be difficult to access through conventional electrophilic substitution.

Table 2: Hierarchy of Common Directed Metalation Groups (DMGs)

StrengthDirecting Group Examples
Strong -CONR₂, -SO₂NR₂, -OCONEt₂
Moderate -OMe, -F, -Cl
Weak -CH₂NR₂, -CH₂OMe

This table provides a general hierarchy; the actual directing power can be influenced by reaction conditions and the specific substrate.

Halogen exchange (Halex) reactions are primarily used to synthesize aryl fluorides from the corresponding aryl chlorides or bromides. google.com This nucleophilic aromatic substitution typically requires high temperatures and polar aprotic solvents. google.com While less common for introducing bromine or chlorine, the principles of halogen exchange are relevant in the broader context of polyhalogenated arene synthesis. For instance, a precursor containing a different halogen could potentially be converted to the desired bromo or chloro derivative under specific conditions, although this is not the primary application of Halex reactions. The Finkelstein reaction is a well-known example of a halogen exchange reaction, though it is more commonly applied to alkyl halides. byjus.com More recent methods have expanded the scope of halogen exchange to include aliphatic fluorine compounds using organic halides as the halogen source. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Precursors (e.g., triflate, boronic acid)

The strategic functionalization of a polyhalogenated scaffold like this compound is greatly enabled by palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org However, direct coupling from all positions on the benzene ring may not be feasible or selective. Therefore, converting one of the halogen atoms or introducing a different functional group to act as a coupling precursor is a common and powerful strategy. Two of the most significant precursors in this context are aryl triflates and boronic acids.

Aryl Triflates (OTf) are excellent leaving groups in palladium-catalyzed reactions, often exhibiting reactivity comparable to or exceeding that of aryl bromides and chlorides. chemrxiv.org They are typically synthesized from the corresponding phenol (B47542). For a molecule like this compound, this would hypothetically involve the synthesis of a phenolic precursor, such as 2-Chloro-3,5-dibromo-4,6-difluorophenol, which would then be reacted with a triflating agent like triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base. chemrxiv.org The resulting aryl triflate is a versatile substrate for various coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. chemrxiv.orgacs.org The use of triflates provides an alternative pathway for functionalization, especially when direct coupling from a C-Cl or C-F bond is challenging. nih.gov

Boronic Acids and their derivatives (such as boronate esters) are fundamental to the Suzuki-Miyaura coupling, one of the most widely used cross-coupling reactions. nih.govsigmaaldrich.com These organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance. nih.gov A boronic acid derivative of this compound could be prepared via several routes. A common method involves the reaction of an arylmetal intermediate with a borate (B1201080) ester. nih.gov For instance, one of the bromine atoms could be selectively converted into an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup to yield the corresponding boronic acid. This precursor can then be coupled with a wide array of aryl, heteroaryl, or vinyl partners. sigmaaldrich.com

The table below summarizes common palladium catalysts used in these cross-coupling reactions.

CatalystCommon Name/TypeTypical Applications
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Suzuki, Stille, Sonogashira, Heck
Pd(OAc)₂Palladium(II) AcetatePrecursor for many catalysts, Heck, Suzuki, Direct Arylation acs.org
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Versatile Pd(0) source for various couplings acs.org
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Suzuki, Buchwald-Hartwig amination acs.org

Green Chemistry and Sustainable Synthesis Considerations

The synthesis of complex molecules like halogenated compounds is increasingly scrutinized through the lens of green chemistry. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistry-teaching-resources.comresearchgate.net This involves a holistic approach considering factors from atom economy and waste to the choice of catalysts and solvents, all of which are critical in the industrial production of fine chemicals. taylorfrancis.comrsc.org

Atom Economy and Waste Minimization in Halogenated Compound Production

Atom economy, a concept developed by Barry Trost, is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgkccollege.ac.in The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.orgstudyrocket.co.uk

A high atom economy signifies that most atoms from the reactants are utilized in the final product, minimizing the generation of byproducts and waste. wikipedia.orgnumberanalytics.com Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that must be managed. chemistry-teaching-resources.com

The production of halogenated aromatics often involves electrophilic aromatic substitution, a classic substitution reaction. masterorganicchemistry.com Traditional methods can generate significant waste. For instance, using N-halosuccinimides as halogenating agents produces a stoichiometric amount of succinimide (B58015) byproduct, which lowers the atom economy. rsc.org

Strategies for waste minimization in the chemical industry are multifaceted and include:

Process Optimization: Improving reaction selectivity and yield through better control of conditions and the use of advanced catalysts reduces the formation of unwanted byproducts. purkh.com

Material Substitution: Replacing hazardous reagents with safer, more benign alternatives is a key principle of green chemistry. purkh.com

The impact of improving atom economy is starkly illustrated by the industrial synthesis of Ibuprofen, as shown in the table below.

Synthesis RouteNumber of StepsAtom EconomyKey Feature
Boots Process (Traditional)640.1%High volume of waste byproducts kccollege.ac.in
BHC Process (Modern)377.4%Catalytic, highly atom-efficient steps kccollege.ac.in

This example highlights how redesigning a synthesis with atom economy in mind leads to substantial reductions in waste and improved sustainability. kccollege.ac.in

Catalyst Development for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts, can be recycled, and can enable reactions with higher selectivity and efficiency under milder conditions, thus reducing energy consumption and waste. researchgate.net

In the context of producing polyhalogenated aromatics, traditional methods often rely on strong Lewis or Brønsted acid activators with molecular halogens (e.g., Br₂ or Cl₂), which pose handling risks and can suffer from low selectivity. chemrxiv.orgjst.go.jp Modern research focuses on developing highly efficient and selective catalysts for aromatic halogenation.

Recent advancements include:

Lewis Base Catalysis: Simple, inexpensive, and easy-to-handle Lewis bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to efficiently catalyze the halogenation of aromatic compounds using N-halosuccinimides (NXS) at ambient conditions, achieving excellent yields and selectivity. rsc.orgnih.gov

Carborane-Based Catalysts: These three-dimensional boron clusters can be used to create highly active sulfide (B99878) catalysts for aromatic halogenation. jst.go.jpresearchgate.net By fine-tuning the electronic properties of the carborane scaffold, the catalyst's performance can be maximized for halogenating even electron-deficient arenes under mild conditions. chemrxiv.orgjst.go.jp

Oxidative Halogenation Catalysts: Systems using vanadium or molybdenum complexes can catalyze halogenation using safer halide salts with an oxidant like hydrogen peroxide. rsc.org This approach avoids handling hazardous elemental halogens and produces water as the only byproduct, making it an attractive green alternative. rsc.org

Catalyst TypeExample(s)Advantages
Traditional Lewis AcidAlCl₃, FeCl₃Effective for activating halogens masterorganicchemistry.com
Modern Lewis BaseDABCO, Trip-SMeMild conditions, high efficiency, low cost rsc.orgnih.govresearchgate.net
Carborane-Basedm-carborane sulfidesHigh activity, tunable, good for complex molecules chemrxiv.orgjst.go.jp
Oxidative CatalystsVanadium (V) / Molybdenum (VI) complexesUses safe halide salts, green oxidant (H₂O₂), water as byproduct rsc.org

Solvent Selection and Alternative Media in Aromatic Halogenation

Solvents account for a significant portion of the waste generated in the pharmaceutical and fine chemical industries, making their selection a critical aspect of sustainable synthesis. jk-sci.comnih.gov Many traditional halogenation reactions are performed in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, which are now recognized as problematic or hazardous due to their environmental and health risks. jk-sci.comwhiterose.ac.uk

Green chemistry promotes the reduction or replacement of such solvents. nih.gov Several companies and consortiums have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria. ubc.ca These guides help chemists choose greener alternatives early in process development.

Key considerations for sustainable solvent selection include:

Minimizing Use: Designing processes that require less solvent or are solvent-free is the ideal approach.

Replacing Hazardous Solvents: Substituting problematic solvents (e.g., chlorinated hydrocarbons, polar aprotics like DMF and NMP) with more benign alternatives is a priority. whiterose.ac.ukubc.ca

The table below, based on established green chemistry principles, provides a general ranking for various solvent classes.

ClassificationExamplesRationale
Recommended Water, Ethanol, Isopropanol, HeptaneLow toxicity, biodegradable, derived from renewable sources (for some) ubc.ca
Problematic Toluene, Acetonitrile, Tetrahydrofuran (THF), Methyl t-butyl ether (MTBE)Moderate EHS concerns; substitution is advisable jk-sci.comubc.ca
Hazardous Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF)Suspected carcinogens, high environmental impact; use should be avoided jk-sci.comwhiterose.ac.uk
Highly Hazardous / Banned Benzene, Carbon Tetrachloride, 1,2-DichloroethaneKnown carcinogens, severe environmental and health risks whiterose.ac.ukubc.ca

By prioritizing greener catalysts and solvents and designing processes with high atom economy, the synthesis of complex molecules like this compound can be aligned with the principles of sustainability, reducing environmental impact while maintaining high chemical efficiency.

Elucidation of Reactivity and Mechanistic Investigations of 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for polyhalogenated arenes. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing halogen substituents on the benzene (B151609) ring makes it electron-deficient and thus, more susceptible to attack by nucleophiles.

In SNAr reactions of polyhalogenated aromatic compounds, the site of nucleophilic attack and the identity of the displaced halogen are governed by two primary factors: the ability of the halogen to stabilize the negative charge of the Meisenheimer intermediate (the element effect) and its capacity to act as a good leaving group.

The exceptional electron-withdrawing ability of fluorine makes it a powerful activator for SNAr, significantly stabilizing the intermediate carbanion. Furthermore, in the context of leaving group ability in SNAr, the order is typically F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile on the ring, which is accelerated by the strong inductive effect of the fluorine atom.

For 1-Chloro-2,4-dibromo-3,6-difluorobenzene, a nucleophile would preferentially attack a carbon atom bonded to a fluorine atom. The two fluorine atoms at positions C3 and C6 are the most likely candidates for substitution. The combined inductive withdrawal of the surrounding halogens makes the entire ring highly electrophilic, but the C-F bonds are the most polarized and the carbon atoms are the most activated towards attack. Between the two fluorine atoms, the C3-F is flanked by two bromine atoms, while the C6-F is adjacent to a chlorine atom. The specific site of attack could be influenced by the nature of the nucleophile and reaction conditions, but displacement of a fluorine atom is the most probable outcome.

Table 1: Predicted Site Selectivity in SNAr of this compound

Position Halogen Predicted Reactivity Rationale
C3 or C6 Fluoro Highest Fluorine is the best leaving group in SNAr and strongly activates the ring towards nucleophilic attack.
C1 Chloro Moderate Chlorine is a poorer leaving group than fluorine in SNAr.

In this compound, there are no classic, powerful activating groups like nitro (-NO2) or cyano (-CN). Instead, the halogens themselves serve as the activating groups. Their strong inductive electron-withdrawal (-I effect) deactivates the ring for electrophilic attack but, crucially, activates it for nucleophilic attack by stabilizing the anionic Meisenheimer complex.

The hierarchy of leaving group ability in SNAr is a well-established principle. acs.org For halogens, this order is a reversal of their leaving group ability in SN1/SN2 reactions and is dictated by the stability of the C-X bond and the halogen's ability to facilitate the initial nucleophilic attack.

Fluorine: The C-F bond is the most polarized, making the attached carbon highly electrophilic and susceptible to attack. This effect on the initial rate-determining step is paramount, making fluoride (B91410) the best leaving group.

Chlorine & Bromine: While also electron-withdrawing, their ability to activate the ring and act as leaving groups in SNAr is less pronounced than that of fluorine.

Therefore, the reactivity is dominated by the fluorine substituents, which act as both the primary activating groups and the most probable leaving groups.

SNAr reactions of activated haloarenes are typically conducted without a catalyst for the core substitution step. The reaction is driven by the inherent electrophilicity of the aromatic ring and the strength of the incoming nucleophile. Common reagents include alkoxides, amines, or thiolates in polar aprotic solvents like DMSO, DMF, or NMP, often at elevated temperatures.

While the substitution itself is not catalytic, certain additives can facilitate the reaction. For instance, phase-transfer catalysts may be employed when dealing with reactants in different phases. The choice of base, if required to generate the nucleophile in situ, can also significantly influence reaction rates and outcomes. However, the fundamental mechanism for a substrate like this compound would be expected to follow a standard, non-catalytic addition-elimination pathway.

Electrophilic Aromatic Substitution (EAS) Reactions of Halogenated Arenes

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. minia.edu.eg The presence of halogen substituents dramatically influences this process.

Halogens exhibit a dual electronic effect in EAS. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which removes electron density from the ring and deactivates it towards electrophilic attack. Conversely, they are mesomerically electron-donating (+M effect) through their lone pairs, which can stabilize the cationic intermediate (the sigma complex or arenium ion).

For all halogens, the inductive effect outweighs the mesomeric effect, making them deactivating groups. researchgate.net In the case of this compound, the ring is substituted with five deactivating halogen atoms. The cumulative inductive withdrawal from these five substituents renders the aromatic ring extremely electron-poor and, therefore, exceptionally unreactive towards electrophilic attack. Forcing an EAS reaction on this substrate would require extremely harsh conditions (e.g., very strong electrophiles and high temperatures), and yields would likely be very low.

Despite being deactivators, halogens are ortho, para-directors in EAS. This is because their mesomeric electron donation, while weak, is directed to the ortho and para positions, which better stabilize the positive charge in the arenium ion intermediate compared to the meta position.

In this compound, there is only one position available for substitution: C5, which bears a hydrogen atom. Therefore, any EAS reaction, if it were to occur, would have to take place at this position. The directing effects of the adjacent substituents would influence the feasibility of this attack. The C5 position is ortho to a bromine (at C4) and a fluorine (at C6). Both of these groups direct an incoming electrophile to this position. However, the steric hindrance from the two flanking halogens and the profound electronic deactivation of the ring make this a highly disfavored process.

Table 3: List of Compounds

Compound Name
This compound
1-Chloro-2,4-difluorobenzene (B74516)
3-Chloro-2,6-difluorobenzoic acid
1-Bromo-3-chloro-2,4-difluorobenzene
1,4-Dibromo-2-chloro-3-fluorobenzene
4,5-Difluoro-1,2-dinitrobenzene
2,3-Dichloroquinoxaline
1,3-Difluoro-4,6-dinitrobenzene
1,2-Dichloro-4,5-dicyanobenzene
p-Chlorophenol
o-Chlorophenol
3,4-difluoronitrobenzene
Benzene
Ethylbenzene
Nitrobenzene
para-methylphenol
Benzoic Acid
Aniline
Benzaldehyde
Propyl Benzene
Toluene
Bromobenzene
meta-iodobenzenesulfonic acid
para-nitrobenzoic acid
meta-chloroaniline

Organometallic Chemistry and Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds of varying reactivity makes this compound a prime candidate for selective organometallic cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl >> F. Consequently, the two C-Br bonds are the most likely sites for initial reaction.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool in synthesis. For this compound, the reaction would be expected to proceed selectively at the C-Br positions.

Due to the presence of two non-equivalent bromine atoms, the question of site-selectivity arises. The bromine at position 4 is flanked by a chlorine and a fluorine atom, while the bromine at position 2 is situated between a chlorine and a fluorine atom. Electronic effects and steric hindrance will dictate which bromine is more reactive. In similar systems, such as 1,4-dibromo-2-fluorobenzene (B72686), Suzuki-Miyaura reactions can show high site-selectivity. researchgate.net The electronic withdrawing nature of the fluorine atoms will increase the electrophilicity of the adjacent carbon centers, making them more susceptible to oxidative addition to a Pd(0) catalyst.

A plausible synthetic sequence would involve a mono-arylation followed by a second, different, coupling, allowing for the synthesis of complex bi- or terphenyls. Studies on related compounds like 1,4-dibromo-2-fluorobenzene have demonstrated that mono-arylation can be achieved with high selectivity, which can then be followed by a second coupling with a different boronic acid. researchgate.net

Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling This table is illustrative and based on typical conditions for similar substrates.

Entry Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Expected Product
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 Mono-phenylated product

The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, would also be expected to occur preferentially at the C-Br bonds of this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura coupling, selective mono-alkynylation is anticipated to be feasible. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that selective mono- and di-alkynylation can be achieved by carefully controlling reaction conditions. rsc.org In the case of 1,4-dibromo-2-fluorobenzene, Sonogashira reactions have been shown to be highly site-selective, favoring reaction at the 4-position due to electronic and steric factors. epa.gov This suggests that for this compound, a similar regioselectivity could be achieved, allowing for the stepwise introduction of different alkyne groups.

Table 2: Predicted Conditions for Sonogashira Coupling This table is illustrative and based on typical conditions for similar substrates.

Entry Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Expected Product
1 Phenylacetylene Pd(PPh₃)₄ (2) CuI (4) Triethylamine THF 60 Mono-alkynylated product

The Heck reaction, coupling an alkene with an aryl halide, and the Negishi coupling, using an organozinc reagent, would follow the same reactivity pattern, with the C-Br bonds being significantly more reactive than the C-Cl and C-F bonds. The Heck reaction is a versatile method for the vinylation of aryl halides. organic-chemistry.org In studies on the Heck reaction of 1,4-dibromo-2,5-difluorobenzene, successful double vinylation has been demonstrated. mdpi.com

The Negishi coupling is known for its high functional group tolerance and is effective for coupling with highly fluorinated substrates. Research on the Negishi coupling of perfluoroarenes has shown that C-F bonds can be activated, although this typically requires harsher conditions or specific catalysts. nih.gov For this compound, the C-Br bonds would be the primary reaction sites under standard Negishi conditions.

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. However, in this compound, the directing groups (halogens) are not as strong as others like amides or methoxy (B1213986) groups. A more likely pathway for metalation would be halogen-metal exchange, typically using an organolithium reagent at low temperatures.

Given the greater reactivity of bromine compared to chlorine in halogen-metal exchange, it is expected that one of the C-Br bonds would react with a reagent like n-butyllithium or t-butyllithium to form a lithiated intermediate. This intermediate could then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, etc.) to introduce a new functional group. The selectivity between the two bromine atoms would be influenced by steric factors and the specific organolithium reagent used.

Radical Reactions and Photochemical Transformations

The carbon-halogen bonds in this compound can also undergo reactions via radical intermediates, particularly through photochemical activation.

Homolytic cleavage involves the breaking of a bond where each atom retains one of the bonding electrons, forming two radicals. libretexts.org This process can be initiated by heat or, more commonly, by UV light. The energy required for this cleavage is known as the bond dissociation energy (BDE). For carbon-halogen bonds, the BDE generally decreases down the group: C-F > C-Cl > C-Br > C-I.

Therefore, for this compound, the C-Br bonds are the weakest and most susceptible to homolytic cleavage. libretexts.orgresearchgate.net Upon irradiation with UV light, it is highly probable that one of the C-Br bonds would break to form an aryl radical and a bromine radical. This aryl radical could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to an alkene. The relative strengths of C-Cl and C-Br bonds are generally not significantly affected by substitution patterns on the benzene ring. libretexts.org The C-Cl bond is thermodynamically more stable than the C-Br bond, making selective C-Br cleavage highly likely. rsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
1,4-dibromo-2-fluorobenzene
Phenylboronic acid
4-Methoxyphenylboronic acid
3,5-dibromo-2,6-dichloropyridine
Phenylacetylene
Trimethylsilylacetylene

Photoredox Catalysis and Electron Transfer Processes in Halogenated Aromatics

Photoredox catalysis has become a formidable tool in modern organic synthesis, enabling the formation of reactive intermediates under mild conditions through single-electron transfer (SET) processes. beilstein-journals.org The application of this methodology to halogenated aromatic compounds, such as this compound, is of significant interest for the selective functionalization of these substrates. The reactivity of halogenated arenes in photoredox catalytic cycles is largely governed by the nature of the halogen substituent, the electronic properties of the aromatic ring, and the specific photocatalyst employed.

Visible-light photoredox catalysis can proceed through either an oxidative or a reductive quenching cycle. For polyhalogenated benzenes, which are typically electron-poor, the reductive quenching pathway is of primary importance. nih.gov In this mechanism, the photocatalyst, upon excitation by visible light, becomes a potent reductant. It then donates an electron to the halogenated aromatic substrate. This electron transfer event leads to the formation of a radical anion, which rapidly fragments to generate an aryl radical and a halide anion. nih.gov The generated aryl radical is a highly reactive intermediate that can then participate in a variety of bond-forming reactions.

The efficiency and selectivity of this initial reduction step are highly dependent on the reduction potential of the aryl halide. In the case of this compound, the presence of two fluorine atoms, which are strongly electron-withdrawing, significantly lowers the electron density of the benzene ring. This electronic feature makes the compound more susceptible to reduction compared to non-fluorinated analogues.

A critical aspect of the photoredox catalysis of mixed halogenated compounds is the selective cleavage of carbon-halogen bonds. Research has consistently shown that the ease of reduction and subsequent cleavage of the C–X bond follows the order of the halogen's polarizability and the bond dissociation energy: C–I > C–Br > C–Cl > C–F. researchgate.nettue.nlmdpi.com This trend is a direct consequence of the bond strengths, with the weaker C–I bond being the most readily cleaved, followed by the C–Br bond, and then the much stronger C–Cl bond. The C-F bond is generally the most resistant to cleavage under these conditions.

For this compound, this reactivity trend implies that a selective monodehalogenation would preferentially occur at one of the C–Br bonds over the C–Cl bond. By carefully controlling the reaction conditions, such as the choice of photocatalyst and the reaction time, it is possible to achieve chemoselective functionalization at the more labile C–Br position, leaving the C–Cl and C–F bonds intact. researchgate.net

The following table summarizes the general selectivity observed in the photoredox-catalyzed dehalogenation of mixed-halogenated benzenes, which provides a strong basis for predicting the behavior of this compound.

Selectivity in Photoredox-Catalyzed Dehalogenation of Aryl Halides

Substrate ExampleCatalyst SystemPreferentially Cleaved BondObserved TrendReference
1-Bromo-4-iodobenzeneOrganic Photoredox Catalyst (e.g., Acridinium dye)C–IThe C–I bond is preferentially reduced and cleaved over the C–Br bond. beilstein-journals.org
1-Bromo-4-chlorobenzeneOrganic Photoredox Catalyst (e.g., Acridinium dye)C–BrThe C–Br bond is selectively reduced over the C–Cl bond. mdpi.com
Polyhalogenated AromaticsIridium-based PhotocatalystC-Br > C-ClAryl bromides are more readily reduced than aryl chlorides. nih.gov

Once the aryl radical of this compound is generated (presumably at one of the bromine-substituted positions), it can be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds. For example, it can undergo coupling with electron-rich arenes or heteroarenes in a reductive C-H arylation process. beilstein-journals.org The specific reaction pathway and final product will depend on the other reagents present in the reaction mixture.

The proposed mechanistic cycle for a generic photoredox-catalyzed dehalogenation of an aryl halide is depicted below, which can be extrapolated to this compound.

Proposed Mechanistic Steps in Reductive Dehalogenation

StepDescriptionKey Intermediates
1. Catalyst ExcitationThe photocatalyst (PC) absorbs a photon of visible light to form the excited state (PC).PC
2. Single Electron Transfer (SET)The excited photocatalyst (PC*) reduces the aryl halide (Ar-X), forming an aryl halide radical anion and the oxidized photocatalyst (PC+).[Ar-X]•−, PC+
3. FragmentationThe aryl halide radical anion undergoes rapid fragmentation to yield an aryl radical (Ar) and a halide anion (X-).Ar, X-
4. Radical Trapping/ReactionThe aryl radical (Ar) reacts with a hydrogen atom donor or another trapping agent to form the dehalogenated product or a new functionalized aromatic.Product
5. Catalyst RegenerationThe oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.PC

Advanced Spectroscopic and Structural Characterization of 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polyhalogenated Systems

NMR spectroscopy is an indispensable tool for elucidating the precise substitution pattern and electronic environment of 1-Chloro-2,4-dibromo-3,6-difluorobenzene. The interplay of different halogen substituents significantly influences the chemical shifts and coupling constants of the remaining proton and carbon-13 nuclei, as well as the directly observable fluorine-19 nuclei.

High-Resolution ¹H, ¹³C, ¹⁹F, and Multidimensional NMR Techniques

A complete structural assignment of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single resonance for the lone aromatic proton (H-5). The chemical shift of this proton is influenced by the surrounding halogen atoms. In the related compound, 1-chloro-2,4-difluorobenzene (B74516), the proton at a similar position (H-5) exhibits a complex multiplet due to coupling with the adjacent fluorine atoms. researchgate.net For this compound, the H-5 signal would likely appear as a triplet of triplets or a more complex multiplet due to coupling with the two fluorine atoms at positions 3 and 6, and potentially smaller long-range couplings to the bromine and chlorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated aromatic compounds. acs.org For this compound, two distinct signals are expected for the fluorine atoms at positions 3 and 6, as they are in different chemical environments. The chemical shifts will be influenced by the nature of the adjacent and para substituents. For instance, in 1,4-difluorobenzene, the fluorine chemical shift is around -120 ppm relative to CFCl₃. spectrabase.com The presence of additional halogens in this compound would cause further shifts. Furthermore, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) can lead to observable isotope effects in the ¹⁹F NMR spectrum, causing slight shifts in the fluorine resonances. researchgate.net A study on 1-chloro-2,4-difluorobenzene demonstrated a detectable isotope shift for the fluorine nucleus over five bonds from the chlorine atom. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct resonances for the aromatic carbons. The chemical shifts of these carbons are significantly affected by the attached halogens through inductive and resonance effects. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to chlorine and the two carbons attached to bromine will also show characteristic chemical shifts. Aromatic carbons in substituted benzenes typically resonate in the 120-170 ppm range. wikipedia.org For comparison, the carbon chemical shifts for a related compound, 1,4-dibromo-2,5-difluorobenzene, can provide an estimate of the expected ranges. chemicalbook.com

Multidimensional NMR Techniques: To definitively assign the ¹H, ¹³C, and ¹⁹F resonances and to establish the connectivity within the molecule, 2D NMR experiments are essential. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): While not directly applicable for the single proton in the parent compound, COSY would be invaluable for derivatives with multiple protons to establish proton-proton coupling networks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H signal with the directly attached ¹³C nucleus, allowing for the unambiguous assignment of the C-5 carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons (typically 2-3 bonds). The correlation of the H-5 proton with surrounding carbons (C-1, C-3, C-4, and C-6) would provide definitive evidence for the substitution pattern. columbia.edu

Below is a table summarizing the expected NMR data for this compound based on general principles and data from analogous compounds.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling
¹H (H-5) 7.0 - 8.0Complex multiplet (e.g., triplet of triplets) due to J(H,F) couplings
¹³C 110 - 1506 distinct signals, with large ¹J(C,F) couplings for C-3 and C-6
¹⁹F -100 to -130 (relative to CFCl₃)2 distinct signals, likely doublets or more complex multiplets due to J(F,F) and J(F,H) couplings

Deuterium (B1214612) Exchange and Mechanistic Studies via NMR

Deuterium exchange studies, monitored by NMR spectroscopy, can provide insights into the reactivity of the C-H bond and the mechanisms of electrophilic aromatic substitution on the polyhalogenated ring. acs.org By treating this compound with a deuterium source, such as D₂O under acidic or basic conditions, the H-5 proton can be replaced by a deuterium atom. acs.orgnih.gov

The rate of this exchange can be monitored by the disappearance of the H-5 signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H (deuterium) NMR spectrum. acs.org The change in the multiplicity of adjacent nuclei, if any, can also provide evidence of deuterium incorporation. nih.gov These studies help in understanding the electronic effects of the multiple halogen substituents on the aromatic ring's reactivity.

Solid-State NMR for Polymorphic Analysis

For crystalline samples of this compound, solid-state NMR (ssNMR) can provide valuable information about the molecular structure and packing in the solid phase. nih.govwiley.comresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

By analyzing the ssNMR spectra, it is possible to distinguish between different polymorphic forms of the compound, as these will have different crystal packing and intermolecular interactions, leading to distinct ssNMR spectra. nih.govacs.org Techniques like Magic Angle Spinning (MAS) are employed to reduce the broadening caused by anisotropic interactions and obtain higher resolution spectra in the solid state. emory.edu

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its reaction products. lcms.cz HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the calculation of the exact molecular formula.

The presence of chlorine and bromine atoms, with their characteristic isotopic distributions (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio), results in a distinctive isotopic pattern for the molecular ion peak in the mass spectrum. For this compound (C₆HBr₂ClF₂), the molecular ion region will exhibit a complex cluster of peaks due to the various combinations of these isotopes. The exact mass of the most abundant isotopic combination can be precisely calculated and compared with the experimental HRMS data to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion of this compound. nih.govwikipedia.org In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragment ions provides valuable structural information.

The fragmentation of polyhalogenated aromatic compounds often involves the sequential loss of halogen atoms. chemguide.co.uk For this compound, common fragmentation pathways would likely include the loss of bromine, chlorine, and potentially HF or CO. The relative abundance of the fragment ions can provide clues about the relative bond strengths and the stability of the resulting ions. The characteristic isotopic patterns of chlorine and bromine will also be present in the fragment ions that contain these atoms, aiding in their identification.

A hypothetical fragmentation pattern for this compound is presented in the table below.

Fragment IonProposed Structure/Loss
[M-Br]⁺Loss of a bromine radical
[M-Cl]⁺Loss of a chlorine radical
[M-Br-Cl]⁺Sequential loss of bromine and chlorine radicals
[M-2Br]⁺Loss of two bromine radicals
[M-HF]⁺Loss of hydrogen fluoride (B91410)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis of Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of halogenated aromatic compounds, providing both qualitative and quantitative information. It is particularly valuable for assessing the purity of the final product and for identifying and quantifying trace-level intermediates or byproducts from synthesis reactions. sigmaaldrich.comnist.gov In the synthesis of complex polyhalogenated benzenes like this compound, isomeric impurities are common, and GC-MS offers the high resolution needed to separate these closely related structures. shimadzu.com

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. nist.gov As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. sigmaaldrich.com

The use of headspace GC-MS is also a powerful method for detecting volatile alkyl halide impurities that may be present from synthesis steps, with detection limits often in the nanogram-per-liter range. sigmaaldrich.com

X-ray Crystallography and Solid-State Structure Analysis of Halogenated Aromatics

Determination of Bond Lengths, Angles, and Conformations

While a specific crystal structure for this compound is not publicly documented, the expected molecular geometry can be inferred from the structures of related halogenated benzenes. The core of the molecule is a planar benzene (B151609) ring. The carbon-carbon bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, typically around 1.39 Å.

The carbon-halogen bond lengths increase with the size of the halogen atom. nih.gov Theoretical calculations and experimental data for similar compounds suggest the following approximate bond lengths:

C–F: ~1.35 Å

C–Cl: ~1.74 Å

C–Br: ~1.90 Å

The bond angles within the benzene ring itself will be close to the ideal 120° of a perfect hexagon, but substitution with multiple bulky halogen atoms will cause some distortion. The endocyclic angles at the point of substitution may deviate slightly from 120° to accommodate steric strain between adjacent halogens. For example, in structures with adjacent bulky substituents, the C-C-C angles can be slightly enlarged. synquestlabs.com

Table 1: Expected Bond Parameters for Halogenated Benzenes

Bond Type Typical Bond Length (Å) Notes
C-C (aromatic) 1.39 Intermediate between single and double bond.
C-F 1.35 Shortest and strongest carbon-halogen bond.
C-Cl 1.74 Intermediate length and strength.
C-Br 1.90 Longest and weakest of the three C-X bonds.

This table presents generalized data for halogenated benzenes based on established chemical principles and data from related compounds. nih.govsynquestlabs.com

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of polyhalogenated benzenes is heavily influenced by intermolecular interactions, particularly halogen bonding (X···X or X···π). byjus.comsigmaaldrich.com Halogen bonding is a directional, non-covalent interaction where an electropositive region on one halogen atom (the σ-hole) interacts with a negative site on an adjacent molecule, such as another halogen or a π-system. nih.gov

In the crystal packing of a molecule like this compound, one would expect to observe:

Halogen···Halogen Interactions: These can be of Type I (symmetrical, C-X···X-C angles are equal) or Type II (bent, C-X···X angle is ~90° and X···X-C angle is ~180°). Given the variety of halogens, interactions like Br···F, Br···Cl, and Cl···F are possible.

π–π Stacking: The planar aromatic rings can stack on top of each other, typically in an offset or herringbone arrangement, to maximize attractive forces. sigmaaldrich.comchemtube3d.com

C–H···X and C–H···π Interactions: Weak hydrogen bonds can form between the remaining hydrogen atom on one molecule and a halogen or the π-face of a neighboring molecule. chemtube3d.com

Studies on compounds like 1,2,3-tribromo-5-nitro-benzene have revealed polarized Br(δ+)···Br(δ−) intermolecular halogen bonds that are key to the crystal network. byjus.com The specific arrangement of substituents in this compound would dictate a unique and complex network of these competing interactions, defining its crystal packing motif.

Co-crystallization Studies

Co-crystallization is a technique used to design new solid materials with tailored properties by combining two or more different neutral molecules in a crystal lattice. nih.gov Halogenated aromatic compounds, particularly those with iodine and bromine, are excellent candidates for co-crystal formers due to their ability to act as strong halogen bond donors. bldpharm.comnist.gov

For instance, 1,4-diiodotetrafluorobenzene (B1199613) and 1,4-dibromotetrafluorobenzene (B1210529) are known to form co-crystals with a variety of halogen bond acceptors, including nitrogen-containing heterocycles (like pyridines), N-oxides, and other aromatic systems. bldpharm.comchemicalbook.com These interactions are highly directional and can be used to control the supramolecular architecture, leading to materials with interesting optical or electronic properties. nih.govnih.gov

While no specific co-crystallization studies on this compound have been reported, its structure suggests it could act as a versatile building block in crystal engineering. The bromine atoms would be the primary halogen bond donors, while the fluorine and chlorine atoms could act as weaker acceptors. This would allow for the construction of multicomponent supramolecular assemblies. bldpharm.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes. spectrabase.comnist.gov For halogenated aromatics, these spectra are characterized by intense absorptions corresponding to the stretching and bending of carbon-halogen bonds. nih.gov

The IR spectrum of the related isomer 1-Chloro-2,6-dibromo-4-fluorobenzene is available from the NIST database and provides insight into the expected vibrational modes. bldpharm.com The key absorption regions for carbon-halogen stretches are highly dependent on the mass of the halogen atom. nih.gov

C–F Stretching: These vibrations typically appear in the 1350-1100 cm⁻¹ region and are often strong.

C–Cl Stretching: These are found in a lower frequency range, generally between 850-550 cm⁻¹.

C–Br Stretching: Due to the heavier mass of bromine, these vibrations occur at even lower frequencies, typically in the 680-500 cm⁻¹ range.

Other significant peaks include C-C stretching vibrations within the aromatic ring (around 1600-1400 cm⁻¹) and C-H bending vibrations. The combination of these distinct peaks provides a spectroscopic fingerprint for the molecule. Raman spectroscopy complements IR by detecting symmetric vibrations that may be weak or absent in the IR spectrum. spectrabase.com

Table 2: General Vibrational Frequencies for C-X Bonds in Aromatic Compounds

Functional Group Technique Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3100-3000 Medium-Weak
Aromatic C=C Stretch IR/Raman 1620-1450 Medium-Strong
C-F Stretch IR/Raman 1350-1100 Strong
C-Cl Stretch IR/Raman 850-550 Strong

Source: Data compiled from general spectroscopic principles and literature on halogenated hydrocarbons. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. The benzene molecule exhibits characteristic absorption bands, and the addition of substituents alters the position and intensity of these bands.

For a substituted benzene ring like this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the aromatic system. The primary π → π* transitions in benzene occur around 184 nm, 204 nm, and 256 nm. Halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This effect is due to the interaction of the non-bonding electrons on the halogen atoms with the π-electron system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for electronic transitions.

Table 3: Expected UV-Vis Absorption for Halogenated Benzenes

Transition Type Typical λmax (nm) for Benzene Expected Shift with Halogenation
π → π* (E1-band) ~184 Bathochromic (to longer λ)
π → π* (E2-band) ~204 Bathochromic (to longer λ)

This table illustrates the general principles of UV-Vis spectroscopy for substituted benzenes.

Theoretical and Computational Chemistry Studies on 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. For polysubstituted benzene (B151609) rings, these calculations can elucidate the complex interplay of inductive and resonance effects from different halogen atoms.

The electronic character of a substituted benzene ring is governed by a balance between the inductive effect (electron withdrawal through sigma bonds) and the resonance effect (electron donation from lone pairs into the pi system). doubtnut.com For halogens, the inductive effect is generally stronger, deactivating the ring towards electrophilic attack compared to unsubstituted benzene. quora.com However, the resonance effect still directs incoming electrophiles to the ortho and para positions. doubtnut.com

In 1-Chloro-2,4-dibromo-3,6-difluorobenzene, the presence of five halogen atoms—two fluorine, two bromine, and one chlorine—significantly influences its electronic landscape. Fluorine is the most electronegative halogen, exerting the strongest inductive pull, while bromine and chlorine have progressively weaker inductive effects.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Expected Influence of Halogen Substituents on Electronic Properties

Halogen Electronegativity Inductive Effect Resonance (+M) Effect Impact on LUMO
Fluorine (F) Strongest Strong -I Weak +M Significant Lowering
Chlorine (Cl) Intermediate Intermediate -I Moderate +M Moderate Lowering

| Bromine (Br) | Weakest | Weak -I | Strongest +M | Slight Lowering |

This table provides a qualitative summary of the expected electronic effects of the different halogen substituents on the benzene ring.

Given that all hydrogen atoms on the benzene ring of this compound are substituted, traditional electrophilic aromatic substitution reactions are not feasible. Computational studies would instead focus on other potential reaction pathways, such as nucleophilic aromatic substitution (SNAr) or metal-halogen exchange reactions.

Theoretical calculations can map the potential energy surface for a proposed reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing transition states—the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For SNAr, calculations would likely show that the positions ortho and para to the strongly electron-withdrawing fluorine atoms are the most activated sites for nucleophilic attack.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Quantum chemical calculations can provide accurate predictions of BDEs for the various carbon-halogen bonds within this compound. The strength of carbon-halogen bonds decreases down the group in the periodic table.

This trend suggests that the C-Br bonds in the molecule would be the weakest and therefore the most susceptible to cleavage, either through thermal, photochemical, or chemical induction. These positions would be the most likely sites for reactions involving radical intermediates or organometallic coupling.

Table 2: Typical Carbon-Halogen Bond Dissociation Energies

Bond Typical BDE (kJ/mol) Expected Reactivity in this compound
C–F ~485 Most Stable
C–Cl ~340 Intermediate Stability

| C–Br | ~285 | Least Stable / Most Reactive Site |

Note: These are average values; actual BDEs in the specific molecule will be influenced by the electronic environment created by the other substituents.

Molecular Dynamics (MD) Simulations for Halogenated Compounds

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of dynamic processes, conformational changes, and interactions with surrounding molecules, such as solvents.

The core structure of this compound is a rigid planar benzene ring. Therefore, conformational analysis focuses on the molecule's interactions with its environment rather than internal rotations. MD simulations can reveal how these molecules behave in a liquid state or in solution. Studies on similar halogenated benzenes show they can form specific arrangements, such as stacked or orthogonal configurations, due to intermolecular forces. pleiades.online

A key interaction for highly halogenated compounds is halogen bonding. This is a noncovalent interaction where a region of positive electrostatic potential on the halogen atom (known as a σ-hole) is attracted to a nucleophile. nih.gov MD simulations can model the formation, geometry, and dynamics of these halogen bonds, which can be crucial in supramolecular assembly and crystal engineering. nih.govarxiv.org The bromine atoms in this compound, being large and polarizable, are the most likely candidates to participate in significant halogen bonding.

The choice of solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states. numberanalytics.com MD simulations are particularly useful for investigating these solvent effects at a molecular level.

Simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules. For instance, a polar solvent might stabilize a charged transition state in an SNAr reaction, thereby increasing the reaction rate. numberanalytics.com Conversely, non-polar solvents might favor different intermolecular arrangements, potentially altering reaction outcomes. pleiades.online By simulating the system in different solvent environments, researchers can predict how solvation affects the molecule's dynamic behavior and its propensity to react.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a complex molecule like this compound, DFT would be instrumental in elucidating its fundamental chemical characteristics.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform these calculations. nih.govresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is located on the potential energy surface.

For halogenated benzenes, these calculations reveal how the different halogen substituents (Fluorine, Chlorine, Bromine) influence the planarity and symmetry of the benzene ring. The size and electronegativity of each halogen atom cause subtle distortions in the ring and affect the carbon-halogen bond lengths. In a study on 1-bromo-2-chlorobenzene (B145985), DFT calculations provided optimized structural parameters that showed satisfactory agreement with experimental data. researchgate.net A similar theoretical approach for this compound would yield precise data on its three-dimensional structure.

Table 1: Illustrative Optimized Molecular Geometry Parameters Calculated by DFT Note: The following data is for 1-bromo-2-chlorobenzene and is provided as an example of the output from a DFT geometry optimization. Similar calculations would be performed for this compound.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-Br1.88 Å
Bond LengthC-Cl1.74 Å
Bond AngleC-C-Br121.5°
Bond AngleC-C-Cl120.8°

Source: Adapted from research on 1-bromo-2-chlorobenzene. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for identifying and characterizing compounds. By calculating the magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This predictive power is valuable, especially for complex molecules where spectral assignment can be ambiguous. For instance, theoretical calculations have been used to investigate ¹⁹F NMR chemical shifts in fluorinated inhibitors, demonstrating good agreement with experimental observations. libretexts.org

Similarly, DFT can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The vibrational modes (stretching, bending, torsions) associated with the C-H, C-F, C-Cl, and C-Br bonds can be assigned and analyzed. In studies of compounds like 1-chloro-2,4-dinitrobenzene (B32670) and 1-bromo-2-chlorobenzene, DFT calculations have been successfully used to interpret and assign the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental values. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: This table shows example data for 1-chloro-2,4-dinitrobenzene, demonstrating the correlation between DFT-calculated and experimental spectroscopic data.

Vibrational ModeCalculated Frequency (B3LYP/6-311+G**)Experimental Frequency (FT-IR)Assignment
131153110C-H Stretch
215951600C-C Stretch
313501345NO₂ Symmetric Stretch
4849843C-H Out-of-plane Bend
5370365C-Cl Stretch

Source: Adapted from research on 1-chloro-2,4-dinitrobenzene. researchgate.net

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool derived from DFT calculations that helps predict a molecule's reactive behavior. The EPS map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions indicate likely sites for electrophilic and nucleophilic attack, respectively.

For halogenated benzenes, the EPS map reveals the influence of the electron-withdrawing halogen substituents on the aromatic ring's electron density. Halogens create a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outermost portion of the halogen atom along the C-X bond axis. This positive region can engage in attractive, non-covalent interactions known as halogen bonds. In a study of 3-bromoimidazo[1,2-a]pyrazine, the EPS plot identified the point of maximum positive potential (Vmax) on the bromine atom, indicating its potential as a halogen bond donor. frontiersin.org For this compound, an EPS map would be critical for predicting its intermolecular interactions and sites susceptible to chemical reactions. frontiersin.org

Cheminformatics and Structure-Reactivity Relationship (SRR) Modeling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, identifying trends in structure, properties, and activity. Structure-Reactivity Relationship (SRR) models seek to establish a quantitative link between a molecule's structure and its chemical reactivity.

For a class of compounds like polyhalogenated benzenes, cheminformatics can be used to analyze how the number, type, and position of halogen substituents affect reactivity in reactions such as electrophilic aromatic substitution. libretexts.orgtiwariacademy.com While halogens are deactivating due to their inductive electron withdrawal, they are also ortho-, para-directing. libretexts.org SRR studies can quantify these effects. For example, theoretical investigations have correlated reaction barrier heights with calculated parameters like Hirshfeld charges at the ring's carbon atoms, providing a quantitative model for reactivity. nih.gov Such an analysis for this compound would place it within the broader context of haloarene reactivity, helping to predict its behavior in various chemical transformations. nih.govacs.org

Advanced Applications and Derivatization of 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene in Chemical Synthesis

Synthesis of Complex Polyhalogenated Arenes and Heterocycles

The strategic placement of multiple, distinct halogen atoms on the benzene (B151609) ring of 1-Chloro-2,4-dibromo-3,6-difluorobenzene allows for its use in the construction of more complex molecular architectures, including polyhalogenated arenes and heterocycles.

Building Blocks for Fluorinated or Brominated Compounds

The presence of both fluorine and bromine atoms makes this compound a valuable starting material for the synthesis of various fluorinated and brominated compounds. The differential reactivity of the carbon-halogen bonds allows for selective functionalization. For instance, the carbon-bromine bonds are typically more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine and carbon-chlorine bonds. This reactivity difference enables the selective replacement of the bromine atoms while leaving the other halogens intact, providing a pathway to a wide array of fluorinated and chlorinated aromatic derivatives.

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com Consequently, fluorinated building blocks are highly sought after in the development of pharmaceuticals and agrochemicals. nbinno.com

Precursors to Specialty Chemicals and Advanced Materials

The unique substitution pattern of this compound makes it a key intermediate in the synthesis of specialty chemicals and advanced materials. Polyhalogenated benzenes are known precursors to liquid crystals and conjugated polymers for organic photovoltaics. beilstein-journals.orgwhiterose.ac.ukchemicalbook.com The ability to selectively functionalize the different halogen positions on the benzene ring allows for the precise tuning of the electronic and photophysical properties of the resulting materials. For example, the synthesis of conjugated polymers used in organic solar cells often involves the use of halogenated benzene derivatives. chemicalbook.com

Preparation of Organometallic Reagents for Further Functionalization

The halogen atoms on this compound can be selectively converted into organometallic reagents, which are powerful intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents and Organolithium Compounds from Halogen-Metal Exchange

The bromine atoms in this compound are susceptible to halogen-metal exchange reactions to form Grignard reagents or organolithium compounds. These reactions typically involve treatment with magnesium metal or organolithium reagents like n-butyllithium. The resulting organometallic species are highly nucleophilic and can react with a wide range of electrophiles.

The regioselectivity of the halogen-metal exchange is a critical aspect. In polyhalogenated arenes, the order of reactivity for halogen-metal exchange is generally I > Br > Cl > F. This allows for the selective formation of a Grignard or organolithium reagent at one of the bromine positions while leaving the chlorine and fluorine atoms untouched. However, the specific reaction conditions, such as the choice of solvent and temperature, can influence the outcome. For instance, the use of lithium magnesiate reagents, such as i-PrMgCl·LiCl, has been shown to facilitate bromine-magnesium exchange in polyhalogenated aromatics under mild conditions.

Boronic Acids and Esters for Cross-Coupling Chemistry

The organometallic intermediates derived from this compound can be trapped with borate (B1201080) esters, such as triisopropyl borate, followed by hydrolysis to yield the corresponding boronic acids. These boronic acids, or their ester derivatives (e.g., pinacol (B44631) esters), are key partners in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. By converting one of the bromine atoms into a boronic acid or ester, this compound can be coupled with a variety of aryl or vinyl halides, providing access to a diverse range of complex biaryl and styrenyl structures. The remaining halogen atoms can then be subjected to further functionalization, allowing for a stepwise and controlled construction of intricate molecular frameworks.

Role in Supramolecular Chemistry and Crystal Engineering

While specific studies on the supramolecular chemistry and crystal engineering of this compound are not extensively documented, the general principles governing intermolecular interactions in halogenated aromatic compounds suggest its potential in these fields.

The presence of multiple halogen atoms allows for the formation of various non-covalent interactions, such as halogen bonding (C-X···A, where X is a halogen and A is a Lewis base) and π-π stacking interactions. These interactions play a crucial role in the self-assembly of molecules in the solid state, influencing crystal packing and the resulting material properties. The fluorine atoms, in particular, can participate in C-H···F and C-F···π interactions. The interplay of these different intermolecular forces can be utilized to design and construct novel supramolecular architectures with specific topologies and functionalities. For example, the use of polyhalogenated benzenes, including those with fluorine and bromine substituents, has been explored in the formation of halogen-bonded liquid crystals. beilstein-journals.orgwhiterose.ac.uk

The ability to form predictable and robust intermolecular interactions makes polyhalogenated benzenes attractive building blocks for crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the substituents on the molecule.

For this compound, the bromine atoms, being larger and more polarizable than chlorine and fluorine, would be the most likely candidates for significant halogen bonding. The presence of highly electronegative fluorine atoms on the ring is expected to enhance the electrophilic character of the bromine and chlorine atoms, potentially making them stronger halogen bond donors.

Despite this theoretical potential, specific studies detailing the halogen bonding interactions of this compound, including crystal structure analyses of co-crystals or quantitative measurements of interaction strengths, are not found in the reviewed scientific literature.

Host-Guest Chemistry Applications

Host-guest chemistry involves the complexation of a smaller molecule (the guest) within a larger molecule (the host). The design of hosts often relies on a combination of size, shape, and intermolecular interactions, including halogen bonding.

Given its rigid structure and potential for directional halogen bonding, this compound could theoretically serve as a component in the construction of larger host molecules or even act as a guest within specific cavities. However, there is currently no available research demonstrating the application of this compound in the field of host-guest chemistry.

Development of Novel Reagents and Catalysts Derived from the Compound

Polyhalogenated aromatic compounds are often valuable precursors for the synthesis of more complex molecules, including specialized reagents and catalysts. The differential reactivity of the various carbon-halogen bonds (C-Br vs. C-Cl) could allow for selective functionalization through reactions like cross-coupling or lithiation.

For instance, the carbon-bromine bonds are typically more reactive than carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This would, in theory, allow for the selective replacement of the bromine atoms while leaving the chlorine atom intact, leading to the formation of di-substituted difluorochlorobenzene derivatives. These derivatives could then serve as building blocks for pharmaceuticals, agrochemicals, or materials science.

However, specific examples of novel reagents or catalysts that have been synthesized from this compound are not reported in the scientific literature reviewed.

Applications in Polymer Chemistry

Halogenated aromatic compounds can be utilized in polymer chemistry, either as monomers in polymerization reactions (such as polycondensation or cross-coupling polymerization) or as additives that impart specific properties like flame retardancy or high refractive index to the final polymer.

The structure of this compound, with multiple reactive sites, suggests it could potentially be used as a cross-linking agent or as a monomer to create highly halogenated polymers with specialized thermal or optical properties.

A thorough search of scientific databases and chemical literature did not yield any studies or patents describing the use of this compound as a monomer or initiator component in the synthesis of specialized polymers.

Environmental Transformation and Degradation Pathways of 1 Chloro 2,4 Dibromo 3,6 Difluorobenzene Academic Focus

Photolytic Degradation Studies in Model Systems

Photolytic degradation, or photolysis, is a key abiotic process that can break down chemical compounds in sunlit environments, such as the surface of water bodies. This process is initiated when a molecule absorbs light energy, leading to the excitation of electrons and subsequent cleavage of chemical bonds. For halogenated aromatic compounds, the carbon-halogen (C-X) bond is often the most susceptible to photolytic cleavage.

While direct photolysis studies on 1-Chloro-2,4-dibromo-3,6-difluorobenzene are not extensively documented in publicly available literature, its degradation pathway can be inferred from studies on similar polyhalogenated molecules. The energy of the C-X bond is a critical factor, with bond strength typically following the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-bromine bonds in the target molecule are the most likely to break first upon exposure to ultraviolet (UV) radiation present in sunlight.

Research on polyhalogenated carbazoles has shown that photochemical degradation proceeds via stepwise reductive dehalogenation, with debromination being a primary mechanism. nih.gov The rate of degradation was observed to increase with the number of halogen substituents. nih.gov Similarly, studies on brominated aromatic ketones confirm that bromine elimination is a major photochemical process. nih.govresearchgate.net This process often involves the formation of a radical intermediate, which is then stabilized by abstracting a hydrogen atom from the surrounding medium, such as water or organic matter. nih.govresearchgate.net Following the initial debromination, further degradation would likely involve the cleavage of the C-Cl bond, as it is weaker than the C-F bond.

Table 1: Inferred Photodegradation Steps for this compound
StepProcessPrimary ReactantAnticipated Product(s)Scientific Rationale
1Photolytic DebrominationThis compound1-Chloro-2-bromo-3,6-difluorobenzene and 1-Chloro-4-bromo-3,6-difluorobenzeneThe C-Br bond is weaker than C-Cl and C-F bonds, making it the most likely site for initial photolytic cleavage. nih.gov
2Secondary DebrominationMono-debrominated intermediates1-Chloro-3,6-difluorobenzeneThe remaining C-Br bond would be the next most susceptible to cleavage.
3Photolytic Dechlorination1-Chloro-3,6-difluorobenzene1,4-DifluorobenzeneThe C-Cl bond is weaker than the C-F bond, leading to its subsequent removal. rsc.org
4Final Stage1,4-DifluorobenzeneRing-opening productsThe highly stable fluorinated ring may eventually degrade through slower ring-opening mechanisms.

Reductive Dehalogenation Mechanisms in Anaerobic Environments

In anaerobic environments, such as deep sediments, groundwater, and certain wastewater treatment systems, microbial activity creates conditions devoid of oxygen. Here, reductive dehalogenation is a dominant degradation pathway for many halogenated organic compounds. epa.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom, a reaction mediated by anaerobic microorganisms that use the halogenated compound as an electron acceptor. epa.gov

The susceptibility of halogens to reductive removal generally follows the reverse order of their electronegativity: iodine is the most easily removed, followed by bromine, chlorine, and finally fluorine. epa.gov For this compound, this hierarchy dictates that the two bromine atoms would be preferentially removed before the chlorine atom. The fluorine-carbon bonds are typically very stable and resistant to reductive cleavage under all but the most extreme conditions.

Table 2: Predicted Reductive Dehalogenation Pathway
StepProcessEnvironmentKey TransformationResulting Compound Class
1Reductive DebrominationAnaerobic (e.g., sediment, aquifer)-Br → -HChloro-bromo-difluorobenzene
2Second Reductive DebrominationAnaerobic-Br → -HChloro-difluorobenzene
3Reductive DechlorinationAnaerobic-Cl → -HDifluorobenzene
4PersistenceAnaerobic-F bonds remainDifluorobenzene (recalcitrant)

Oxidative Transformation Pathways

In aerobic environments, particularly in the atmosphere and sunlit surface waters, oxidative transformation is a significant degradation pathway. This process is often mediated by highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). psu.edu The hydroxyl radical can attack the aromatic ring of this compound, initiating a cascade of reactions.

The reaction typically begins with the addition of the •OH radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate. psu.edursc.org In the presence of oxygen, this intermediate can undergo several reactions. One pathway leads to the formation of halogenated phenols through the elimination of a hydrogen atom. Another pathway can result in the elimination of a halogen atom (halide), also leading to a phenolic product. Given the number of different halogens, a complex mixture of halogenated phenol (B47542) isomers could be formed.

Further oxidation can lead to the opening of the aromatic ring, breaking it down into smaller, more water-soluble organic acids and eventually leading to mineralization (conversion to CO₂, water, and mineral halides). iaea.org The benzylic position (the carbon atom attached to the ring) is particularly susceptible to oxidation if an alkyl side-chain is present; however, this compound lacks such a group. libretexts.org

Table 3: Potential Oxidative Transformation Products
Oxidizing AgentInitial ReactionPrimary IntermediatePotential Final Products
Hydroxyl Radical (•OH)Electrophilic addition to the aromatic ringHalogenated hydroxycyclohexadienyl radicalHalogenated phenols, diols, and ring-cleavage products (e.g., muconic acid derivatives)
Ozone (O₃)Cycloaddition to the aromatic ringOzonide intermediatesRing-cleavage products (aldehydes, carboxylic acids)

Environmental Analytical Methodologies for Trace Analysis (Advanced detection, not just presence)

Detecting and quantifying trace levels of this compound in complex environmental samples like water, soil, or sediment requires highly sensitive and selective analytical methods. The methodology of choice for such halogenated organic compounds is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). dphen1.comnih.gov

For trace analysis, a multi-step approach is necessary:

Sample Extraction: The compound must first be extracted from the sample matrix. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. nih.gov For solid samples like soil or sediment, techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction are used.

Concentration and Cleanup: The resulting extract is often concentrated to increase the analyte concentration to detectable levels. A cleanup step, for example, using column chromatography with materials like silica (B1680970) gel or Florisil, may be required to remove interfering co-extracted substances. researchgate.net

Instrumental Analysis: The final analysis is typically performed using high-resolution gas chromatography (HRGC) for optimal separation of the target analyte from other compounds. Detection is achieved with a mass spectrometer, often operating in tandem mode (MS/MS) for enhanced selectivity and lower detection limits. nih.gov In MS/MS, a specific parent ion from the target molecule is selected and fragmented, and then a specific fragment ion is monitored for quantification, which drastically reduces background noise and matrix interference.

Table 4: Example GC-MS/MS Method for Trace Analysis
ParameterDescription
Instrumentation Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
GC Column Capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for optimal separation of halogenated aromatics.
Injection Splitless injection to maximize the transfer of the analyte onto the column for trace sensitivity.
Oven Program A temperature gradient starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to elute the compound.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Detection Mode Multiple Reaction Monitoring (MRM) for MS/MS. A specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce a characteristic product ion for quantification.
Quantification Isotope dilution method using a labeled internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects and variations in recovery.
Limit of Detection (LOD) Expected to be in the low picogram-per-liter (pg/L) or picogram-per-gram (pg/g) range, depending on the matrix. dphen1.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-Chloro-2,4-dibromo-3,6-difluorobenzene, and how can reaction parameters be optimized?

  • Methodology :

  • Halogenation Sequence : Prioritize bromination before fluorination due to fluorine's strong electron-withdrawing effects, which may hinder subsequent substitution. Use bromine (Br₂) with FeBr₃ as a catalyst for directed bromination. Fluorination can be achieved via halogen exchange using KF in polar aprotic solvents like DMF at 80–100°C .
  • Chlorination : Introduce chlorine via electrophilic substitution using Cl₂ in the presence of AlCl₃, leveraging the directing effects of adjacent substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol can isolate the product. Monitor purity via GC-MS or HPLC.

Q. How should researchers characterize the regiochemical orientation of substituents in this compound?

  • Methodology :

  • NMR Analysis : Use 19F^{19}\text{F} NMR to identify fluorine environments and 1H^{1}\text{H}/13C^{13}\text{C} NMR to resolve aromatic protons and carbons. Coupling patterns in 1H^{1}\text{H} NMR can indicate para/meta relationships .
  • X-ray Crystallography : Confirm absolute regiochemistry via single-crystal analysis. For example, similar halogenated benzenes (e.g., 1-Chloro-2,4-dinitrobenzene) have been structurally validated using this method .

Q. What are the key challenges in achieving high yields during multi-halogenation, and how can they be mitigated?

  • Methodology :

  • Competitive Substitution : Bromine and chlorine may compete for aromatic positions. Use stepwise halogenation with protective groups (e.g., nitro groups) to direct reactivity .
  • Side Reactions : Minimize over-halogenation by controlling stoichiometry (e.g., limiting Br₂ equivalents) and reaction time. Monitor intermediates via TLC .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model transition states to evaluate activation energies for Suzuki-Miyaura couplings. Fluorine's electron-withdrawing effect may reduce electron density at bromine sites, affecting Pd-catalyzed reactivity .
  • Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to identify steric or electronic barriers. Prior studies on similar compounds (e.g., 1-Bromo-4,5-dichloro-2-fluorobenzene) show steric hindrance from ortho-substituents .

Q. What strategies resolve contradictions in reported spectroscopic data for multi-halogenated benzenes?

  • Methodology :

  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-Chloro-2,4-dinitrobenzene, melting point 186°C ).
  • In-Silico Validation : Use tools like CC-DPS (Chemical Compounds Deep Profiling Services) to predict 13C^{13}\text{C} chemical shifts and compare with experimental results .

Q. How does the electronic interplay between halogen substituents influence electrophilic substitution pathways?

  • Methodology :

  • Directing Effects : Fluorine (strongly meta-directing) and bromine (ortho/para-directing) create competing regiochemical outcomes. Use Hammett σ constants to predict substituent effects. For example, fluorine's σₚ value (+0.43) enhances deactivation at meta positions .
  • Kinetic Studies : Track nitration or sulfonation rates under controlled conditions to map dominant reaction pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.